

A Technical Guide to the Thermodynamic Properties of 2-Cyano-N-cyclopropylacetamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-cyano-N-cyclopropylacetamide

Cat. No.: B082475

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the thermodynamic properties of the chemical compound **2-cyano-N-cyclopropylacetamide**. As of the date of this publication, a comprehensive search of publicly available scientific literature and databases has revealed no specific experimental or calculated thermodynamic data for this molecule. This document, therefore, serves as a foundational guide for researchers and professionals in the pharmaceutical and chemical sciences who are interested in determining these properties. It provides an in-depth overview of the standard experimental methodologies that would be employed for such a characterization, outlines the structure for presenting the resulting data, and includes a generalized workflow for the experimental determination of key thermodynamic parameters. This guide is intended to be a practical resource for initiating and structuring the thermodynamic analysis of **2-cyano-N-cyclopropylacetamide**.

Introduction

2-Cyano-N-cyclopropylacetamide (CAS RN: 15029-37-5) is a chemical compound with the molecular formula $C_6H_8N_2O$ ^[1]^[2]. Its structure, featuring a cyano group, an amide, and a cyclopropyl moiety, suggests its potential utility as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialty chemicals. A thorough understanding of the thermodynamic properties of a compound is crucial for drug development, process chemistry, and material science. These properties govern the stability,

solubility, and reaction energetics of a substance, which are critical parameters for ensuring product quality, efficacy, and safety.

Despite its relevance, there is a notable absence of published data concerning the thermodynamic properties of **2-cyano-N-cyclopropylacetamide**. This guide aims to bridge this gap by providing a comprehensive framework for the experimental determination and presentation of these essential parameters.

Data Presentation: A Framework for 2-Cyano-N-cyclopropylacetamide

While specific values are not yet available, the following tables provide a standardized format for the presentation of the thermodynamic data for **2-cyano-N-cyclopropylacetamide** once it has been determined experimentally.

Table 1: Physicochemical Properties

Property	Symbol	Value	Units
Molecular Formula	$C_6H_8N_2O$		
Molecular Weight	MW	124.14	g/mol
CAS Number		15029-37-5	
Melting Point	T_m		K ($^{\circ}C$)
Boiling Point	T_b		K ($^{\circ}C$)
Density	ρ		g/cm ³

Table 2: Enthalpy, Entropy, and Gibbs Free Energy of Formation

Property	Symbol	Value	Units
Standard Enthalpy of Formation (solid)	$\Delta H^\circ f(s)$		kJ/mol
Standard Enthalpy of Formation (gas)	$\Delta H^\circ f(g)$		kJ/mol
Standard Entropy of Formation (solid)	$\Delta S^\circ f(s)$		J/(mol·K)
Standard Entropy of Formation (gas)	$\Delta S^\circ f(g)$		J/(mol·K)
Standard Gibbs Free Energy of Formation (solid)	$\Delta G^\circ f(s)$		kJ/mol
Standard Gibbs Free Energy of Formation (gas)	$\Delta G^\circ f(g)$		kJ/mol

Table 3: Phase Transition Thermodynamics

Property	Symbol	Value	Units
Enthalpy of Fusion	ΔH_{fus}		kJ/mol
Entropy of Fusion	ΔS_{fus}		J/(mol·K)
Enthalpy of Vaporization	ΔH_{vap}		kJ/mol
Entropy of Vaporization	ΔS_{vap}		J/(mol·K)
Enthalpy of Sublimation	ΔH_{sub}		kJ/mol
Entropy of Sublimation	ΔS_{sub}		J/(mol·K)

Table 4: Heat Capacity

Phase	Symbol	Value	Units	Temperature (K)
Solid	$C_p(s)$	J/(mol·K)		
Liquid	$C_p(l)$	J/(mol·K)		
Gas	$C_p(g)$	J/(mol·K)		

Experimental Protocols

The determination of the thermodynamic properties of **2-cyano-N-cyclopropylacetamide** would involve a suite of well-established analytical techniques. The primary methods are detailed below.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental thermal analysis technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature[3]. It is a powerful tool for determining melting point, enthalpy of fusion, and heat capacity[4][5].

Methodology:

- A small, accurately weighed sample of **2-cyano-N-cyclopropylacetamide** (typically 1-5 mg) is placed in an aluminum pan, which is then hermetically sealed.
- An empty, sealed aluminum pan is used as a reference.
- The sample and reference pans are placed in the DSC cell.
- The cell is heated at a constant rate (e.g., 5-10 K/min) under a controlled atmosphere (typically an inert gas like nitrogen).
- The heat flow to the sample is monitored as a function of temperature.
- The melting point is identified as the onset temperature of the melting endotherm.

- The enthalpy of fusion is calculated by integrating the area of the melting peak.
- Heat capacity can be determined by measuring the heat flow at different temperatures.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere[3]. TGA is primarily used to assess the thermal stability and decomposition of a compound.

Methodology:

- A small sample of **2-cyano-N-cyclopropylacetamide** is placed in a tared TGA pan.
- The pan is placed in the TGA furnace.
- The sample is heated at a constant rate under a controlled atmosphere.
- The mass of the sample is continuously recorded as a function of temperature.
- The resulting curve provides information on decomposition temperatures and the presence of any volatile components.

Bomb Calorimetry

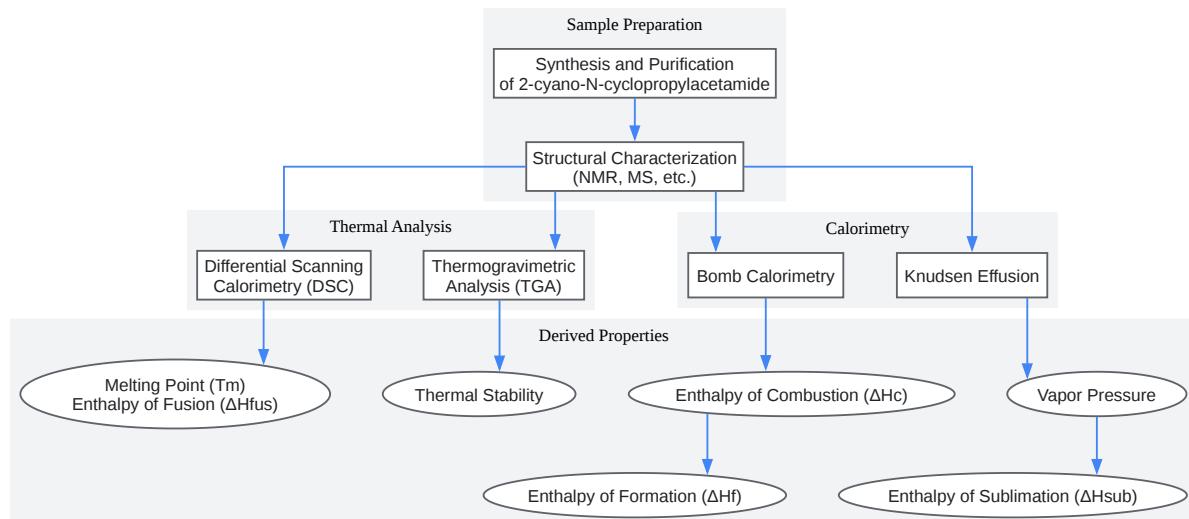
To determine the standard enthalpy of formation, the standard enthalpy of combustion is first measured using a bomb calorimeter[6][7].

Methodology:

- A pellet of a known mass of **2-cyano-N-cyclopropylacetamide** is placed in a sample holder within a high-pressure stainless steel vessel (the "bomb").
- The bomb is filled with high-pressure oxygen.
- The bomb is submerged in a known quantity of water in an insulated container.
- The sample is ignited electrically.

- The temperature change of the water is measured with high precision.
- The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system.
- The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law.

Knudsen Effusion Method


The vapor pressure of a solid can be determined using the Knudsen effusion method, which is crucial for calculating the enthalpy of sublimation[8].

Methodology:

- A sample of **2-cyano-N-cyclopropylacetamide** is placed in a Knudsen cell, which is a small container with a very small orifice.
- The cell is placed in a vacuum chamber and heated to a constant temperature.
- The rate of mass loss of the sample due to effusion of the vapor through the orifice is measured.
- The vapor pressure is calculated from the rate of mass loss using the Knudsen equation.
- By measuring the vapor pressure at different temperatures, the enthalpy of sublimation can be determined using the Clausius-Clapeyron equation.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive determination of the thermodynamic properties of **2-cyano-N-cyclopropylacetamide**.

[Click to download full resolution via product page](#)

Experimental workflow for thermodynamic characterization.

Conclusion

The thermodynamic properties of **2-cyano-N-cyclopropylacetamide** are essential for its development and application in various scientific and industrial fields. While specific data is not currently available, this guide provides a comprehensive roadmap for its experimental determination. By following the outlined experimental protocols and utilizing the structured data presentation formats, researchers can systematically characterize this compound. The provided workflow diagram offers a logical sequence for these experimental investigations. The

generation of this data will be a valuable contribution to the chemical and pharmaceutical sciences, enabling more informed decisions in process development, formulation, and stability assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Cyano-n-cyclopropylacetamide - CAS:15029-37-5 - Sunway Pharm Ltd [3wpharm.com]
- 2. 2-CYANO-N-CYCLOPROPYL-ACETAMIDE CAS#: 15029-37-5 [m.chemicalbook.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. mdpi.com [mdpi.com]
- 5. mt.com [mt.com]
- 6. monash.edu [monash.edu]
- 7. 5.2 Calorimetry - Chemistry 2e | OpenStax [openstax.org]
- 8. eng.uc.edu [eng.uc.edu]
- To cite this document: BenchChem. [A Technical Guide to the Thermodynamic Properties of 2-Cyano-N-cyclopropylacetamide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b082475#thermodynamic-properties-of-2-cyano-n-cyclopropylacetamide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com